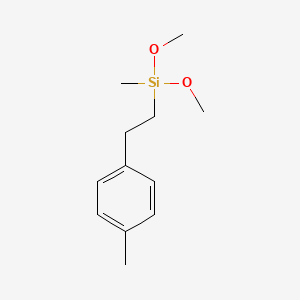

(p-Methylphenethyl)methyldimethoxysilane

Description

Contextualization of Organosilane Chemistry in Advanced Materials Science

Organosilane chemistry is a specialized area of organometallic chemistry that studies compounds containing at least one stable silicon-carbon (Si-C) bond. scribd.com These compounds, with the general formula RnSiX4−n, are hybrid molecules that uniquely bridge the gap between organic and inorganic materials. researchgate.net They typically possess two distinct types of reactive groups: non-hydrolyzable organic radicals (R) that can be tailored for specific interactions with organic polymers, and hydrolyzable groups (X), such as alkoxy (e.g., methoxy (B1213986), ethoxy) or chloro groups, attached to the silicon atom. researchgate.netgazette.gc.ca

The functionality of organosilanes is primarily realized through a two-step reaction process: hydrolysis and condensation. gazette.gc.ca In the presence of water, the hydrolyzable alkoxy groups are replaced by hydroxyl groups, forming reactive silanols (Si-OH). researchgate.netgazette.gc.ca These silanols can then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, creating a durable, cross-linked polysiloxane network. gazette.gc.capuntofocal.gob.ar This ability to form robust networks on inorganic surfaces or within a polymer matrix makes organosilanes indispensable as coupling agents, adhesion promoters, crosslinkers, and surface modifiers. scribd.comgazette.gc.capuntofocal.gob.ar They are critical for enhancing the compatibility between dissimilar materials, such as inorganic fillers (e.g., glass, metal oxides) and organic polymer matrices, leading to advanced composites with improved mechanical strength and durability. gazette.gc.cagelest.com Furthermore, the development of organosilane-based technologies is increasingly aimed at creating more environmentally friendly alternatives to traditional surface treatments, such as those based on chromates. researchgate.net

Significance of Phenethyl-Substituted Organosilanes in Academic Investigations

Within the broader class of organosilanes, those bearing a phenethyl group (a two-carbon chain attached to a phenyl ring) have been a subject of specific academic interest. The phenethyl moiety introduces a combination of aromatic character and conformational flexibility that can influence the properties of the final material. Studies on related compounds, such as 2-phenethyltrimethoxysilane and 2-phenethyltriethoxysilane, have been part of systematic investigations into how the organic substituent affects the sol-gel polymerization process.

The steric bulk of the phenethyl group can retard the rate of condensation reactions, influencing the final structure of the resulting polysiloxane network. This effect can be leveraged to control the formation of specific polymer structures, from linear or ladder-like polymers to more complex three-dimensional networks. The presence of the phenyl ring also modifies the surface energy and refractive index of materials derived from these silanes. These characteristics are particularly relevant in the formulation of coatings, adhesives, and optical materials where interfacial properties and light management are critical. The phenethyl group, therefore, serves as a functional handle to fine-tune the physical and chemical properties of hybrid organic-inorganic materials.

Scope and Research Trajectories for (p-Methylphenethyl)methyldimethoxysilane

While extensive academic literature on this compound (CAS No. 722542-80-5) is not widely available, its specific molecular structure suggests clear potential for future research and application. gazette.gc.ca The compound combines the features of a phenethyl-substituted silane (B1218182) with two additional modifications: a methyl group on the phenyl ring (para position) and a methyl group directly bonded to the silicon atom.

The key structural features suggest several research trajectories:

Hydrolysis and Condensation Behavior: The two methoxy groups on the silicon atom allow for hydrolysis and subsequent condensation to form siloxane bonds. Unlike trifunctional silanes (with three hydrolyzable groups), the presence of a non-hydrolyzable methyl group on the silicon means that cross-linking is limited, which could lead to the formation of more flexible, linear, or lightly branched silicone polymers rather than rigid, highly cross-linked networks.

Surface Modification: The p-methylphenethyl group would impart a distinct organic character to any surface treated with this silane. The additional methyl group on the phenyl ring increases the hydrophobicity and alters the electronic properties of the aromatic system compared to an unsubstituted phenethyl group. This could be investigated for creating water-repellent surfaces or for modifying the interfacial properties of fillers in composite materials.

Role in Polymer Formulations: The compound is noted for its use in commercial products, indicating its role as a component in material formulations. scribd.com Future academic studies could focus on its function as a chain extender or modifier in silicone-based elastomers and resins. The organic group could enhance compatibility with organic polymers containing aromatic or alkyl functionalities.

In essence, this compound represents a molecule designed for precise modification of polysiloxane systems, offering a balance between reactivity and structural control.

Properties of this compound

| Property | Value |

| CAS Number | 722542-80-5 |

| Molecular Formula | C₁₂H₂₀O₂Si |

| Synonym | (p-Tolylethyl)methyldimethoxysilane |

| Key Features | Contains two hydrolyzable methoxy groups and two non-hydrolyzable organic groups (methyl, p-methylphenethyl) on the silicon atom. |

| Reactivity | Reacts with water to form silanols and liberates methanol (B129727). |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-methyl-[2-(4-methylphenyl)ethyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2Si/c1-11-5-7-12(8-6-11)9-10-15(4,13-2)14-3/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPWODPIJMONCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC[Si](C)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993008 | |

| Record name | Dimethoxy(methyl)[2-(4-methylphenyl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722542-79-2 | |

| Record name | Benzene, [2-(dimethoxymethylsilyl)ethyl]methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoxy(methyl)[2-(4-methylphenyl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 722542-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of P Methylphenethyl Methyldimethoxysilane

Established Synthetic Routes for Methyldimethoxysilanes with Aromatic Functionalities

The creation of a silicon-carbon bond is the crucial step in the synthesis of arylethyl-functionalized silanes. Several established organometallic strategies can be employed to achieve this, each with distinct advantages regarding selectivity, reaction conditions, and precursor availability.

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, stands as one of the most direct and atom-economical methods for synthesizing organosilanes. sigmaaldrich.com In the context of (p-Methylphenethyl)methyldimethoxysilane, the primary synthetic route involves the catalytic addition of methyldimethoxysilane (B100820) to p-methylstyrene.

This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. mdpi.com Catalysts such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst ([Pt₂(dvtms)₃], where dvtms is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) are highly effective for this transformation. mdpi.comnih.gov The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by olefin coordination, insertion into the Pt-H bond, and reductive elimination to yield the final product. mdpi.com

The reaction between p-methylstyrene and methyldimethoxysilane predominantly yields the β-adduct (anti-Markovnikov product), resulting in the desired this compound. The choice of solvent can influence reaction rates, with tetrahydrofuran (B95107) (THF) and toluene (B28343) being commonly used. researchgate.net While platinum catalysts are prevalent, other transition metals like rhodium and ruthenium have also been developed for hydrosilylation reactions. sigmaaldrich.commdpi.com

Table 1: Common Catalysts for Hydrosilylation Reactions

| Catalyst Name | Formula/Description | Typical Application |

|---|---|---|

| Speier's Catalyst | H₂[PtCl₆] in isopropanol | Industrial hydrosilylation of olefins and acetylenes. nih.gov |

| Karstedt's Catalyst | Pt₂(dvtms)₃ | Highly active catalyst for various hydrosilylations. mdpi.comnih.gov |

| Ashby's Catalyst | Pt(0) complex with 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | Stable Pt(0) catalyst used in silicone chemistry. mdpi.com |

| Lamoreaux Catalyst | H₂PtCl₆ reduced with long-chain alcohols | Soluble in non-polar organic solvents. mdpi.com |

Classical organometallic coupling reactions provide an alternative to hydrosilylation. The Grignard reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. libretexts.orgebsco.com For the synthesis of this compound, this route would involve two main steps:

Formation of the Grignard Reagent : p-Methylphenethyl bromide or chloride is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF, to form p-methylphenethylmagnesium halide (p-CH₃C₆H₄CH₂CH₂MgX). wikipedia.orglibretexts.org

Coupling with a Silane (B1218182) : The prepared Grignard reagent is then reacted with a suitable electrophilic silane. For this specific target, a partially substituted silane like methyldimethoxychlorosilane (B1580811) (CH₃(CH₃O)₂SiCl) would be used. The nucleophilic carbon of the Grignard reagent attacks the silicon atom, displacing the chloride to form the Si-C bond. gelest.com

Organolithium reagents, prepared by reacting an organic halide with lithium metal or through metal-hydrogen exchange, offer a similar but often more reactive alternative. wikipedia.org A p-methylphenethyllithium reagent would readily couple with methyldimethoxychlorosilane. While highly effective, the increased reactivity of organolithium compounds can sometimes lead to reduced selectivity compared to their Grignard counterparts. nih.govuni-muenchen.de Both methods require strictly anhydrous conditions, as Grignard and organolithium reagents react vigorously with water. libretexts.org

A versatile, multi-step synthetic strategy involves the initial formation of a more reactive halosilane intermediate, which is subsequently converted to the desired alkoxysilane.

The first step typically employs the hydrosilylation of p-methylstyrene, but instead of using methyldimethoxysilane, a dichlorosilane (B8785471) such as methyldichlorosilane (B44661) (CH₃SiHCl₂) is used. mdpi.comnih.gov This reaction, catalyzed by platinum complexes, yields the intermediate (p-methylphenethyl)methyldichlorosilane (B15129548). This dichlorosilane is a key intermediate because the silicon-chlorine bonds are highly susceptible to nucleophilic substitution.

In the second step, this reactive chlorosilane intermediate undergoes alcoholysis. By reacting (p-methylphenethyl)methyldichlorosilane with a stoichiometric amount of methanol (B129727) (CH₃OH), the two chlorine atoms are replaced by methoxy (B1213986) groups. This reaction produces the final product, this compound, along with hydrogen chloride (HCl) as a byproduct. scispace.com The HCl is typically removed by the addition of a tertiary amine base or by purging with an inert gas. scispace.com This two-step approach allows for the synthesis of a stable but reactive intermediate that can be purified before conversion to the final methoxylated product.

Precursor Role of this compound in Advanced Chemical Synthesis

The utility of this compound extends beyond its synthesis; its primary value lies in its role as a precursor for more complex macromolecular structures, particularly polysiloxanes. The two methoxy groups attached to the silicon atom are hydrolyzable, providing a pathway to form reactive intermediates capable of polymerization.

The key transformation that unlocks the precursor potential of this compound is its hydrolysis. In the presence of water, and often under acidic or basic catalysis, the methoxy groups (-OCH₃) react to form hydroxyl groups (-OH), known as silanols. nih.govresearchgate.net

The hydrolysis proceeds in a stepwise manner, replacing the two methoxy groups to yield the corresponding silanediol (B1258837): (p-Methylphenethyl)methylsilanediol. Methanol is generated as a byproduct of this reaction. scispace.com The resulting silanol (B1196071) groups are highly reactive and serve as the fundamental building blocks for subsequent polymerization reactions. The stability of these silanol species in an aqueous medium can be limited, as they are prone to self-condensation. scispace.comresearchgate.net

Table 2: Hydrolysis of this compound

| Reactants | Products | Byproduct |

|---|---|---|

| This compound | (p-Methylphenethyl)methylsilanediol | Methanol |

The reactive silanol species generated from hydrolysis readily undergo condensation reactions. In this process, two silanol groups react with each other to form a thermodynamically stable siloxane bond (Si-O-Si), with the elimination of a water molecule. scispace.com

Because the precursor, this compound, is a difunctional silane (possessing two hydrolyzable groups), the condensation of its derived silanediol leads to the formation of linear oligomers and polymers. researchgate.net The backbone of these polymers consists of repeating [-Si(CH₃)(p-C₈H₉)-O-] units. By carefully controlling the reaction conditions—such as the concentration of water, pH (catalyst), temperature, and solvent—the rate of hydrolysis and condensation can be managed. nih.govresearchgate.net This control allows for the targeted synthesis of oligomers with specific chain lengths or high-molecular-weight polysiloxanes. The resulting materials possess properties imparted by both the flexible siloxane backbone and the pendant p-methylphenethyl side groups. nih.gov

Derivatization Reactions of the Phenethyl Moiety in this compound

The this compound molecule possesses two primary sites for chemical modification on its phenethyl moiety: the aromatic ring and the benzylic protons of the para-methyl group. The reactivity of these sites allows for the synthesis of a variety of derivatives for specialized applications. The silicon-containing group is generally stable under many organic reaction conditions but can influence the reactivity of the organic moiety. While extensive literature exists on the derivatization of various organic compounds, specific studies detailing the modification of the phenethyl group within this particular silane are limited. However, based on the known reactivity of toluene and other alkylbenzene derivatives, several derivatization reactions can be postulated.

Reactions at the Para-Methyl Group: The methyl group attached to the phenyl ring is a potential site for free-radical halogenation or oxidation. Similar to toluene, the benzylic protons can be substituted with halogens (e.g., Br, Cl) under UV light using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Subsequent reactions on the resulting benzylic halide could introduce a wide range of functional groups. Furthermore, oxidation of the methyl group, using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, could yield the corresponding carboxylic acid derivative, (p-Carboxyphenethyl)methyldimethoxysilane. This transformation would introduce a highly functional handle for further conjugation or for altering the material's surface properties.

Reactions on the Aromatic Ring: The aromatic ring of the phenethyl group can undergo electrophilic aromatic substitution. The existing p-methyl and phenethyl substituent groups are ortho-, para-directing activators. Therefore, electrophiles would be directed to the positions ortho to the methyl group (positions 3 and 5). Potential reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃) to add a halogen atom to the ring.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst.

These modifications would alter the electronic properties, polarity, and steric profile of the molecule. For instance, introducing electron-withdrawing groups like a nitro group could impact the hydrolytic stability of the methoxysilyl end. Conversely, adding further alkyl chains could enhance hydrophobicity. pcimag.com Such derivatizations are crucial for fine-tuning the properties of the silane for its use in advanced materials, chromatography, or as a coupling agent designed for specific polymer matrices. gelest.com

Table 2: Potential Derivatization Reactions of the Phenethyl Moiety

| Reaction Type | Target Site | Potential Reagents | Potential Product |

|---|---|---|---|

| Free-Radical Halogenation | p-Methyl group | N-Bromosuccinimide (NBS), light | (p-(Bromomethyl)phenethyl)methyldimethoxysilane |

| Oxidation | p-Methyl group | KMnO₄, heat | (p-Carboxyphenethyl)methyldimethoxysilane |

| Electrophilic Nitration | Aromatic ring | HNO₃, H₂SO₄ | (3-Nitro-4-methylphenethyl)methyldimethoxysilane |

| Electrophilic Halogenation | Aromatic ring | Br₂, FeBr₃ | (3-Bromo-4-methylphenethyl)methyldimethoxysilane |

Computational and Theoretical Investigations of P Methylphenethyl Methyldimethoxysilane

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organosilane compounds. mdpi.com

Optimization of Molecular Conformations and Bond Parameters for (p-Methylphenethyl)methyldimethoxysilane

The initial step in a computational study involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process would involve systematically exploring various rotational possibilities (conformations) around its flexible bonds, particularly the ethyl-silane linkage and the methoxy (B1213986) groups attached to the silicon atom.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. wikipedia.org For this compound, the HOMO is likely to be localized on the electron-rich p-methylphenethyl group, specifically the aromatic ring. Conversely, the LUMO would likely be distributed around the silicon center and its attached methoxy groups, which are more electronegative. The HOMO-LUMO gap can be calculated from the energies of these orbitals, providing a quantitative measure of the molecule's kinetic stability.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are hypothetical and serve for illustrative purposes.

Calculation of Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of quantum chemical descriptors that predict a molecule's reactivity. rsc.orghakon-art.com These descriptors are derived from the electronic structure and offer a more nuanced view of chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-EHOMO). A lower ionization potential indicates a better electron donor. hakon-art.com

Electron Affinity (A): The energy released when an electron is added, approximated by the negative of the LUMO energy (-ELUMO). A higher electron affinity suggests a better electron acceptor. hakon-art.com

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Harder molecules are generally less reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ² / (2η). nih.gov

These descriptors for this compound would quantify its reactivity profile, indicating its propensity to engage in various chemical transformations.

Interactive Table: Hypothetical Quantum Chemical Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.8 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

| Electrophilicity Index (ω) | 2.34 |

Note: These values are hypothetical and based on the illustrative FMO energies.

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility and intermolecular interactions.

For this compound, an MD simulation would reveal the range of accessible conformations in different environments, such as in a solvent or in the gas phase. nih.gov This is particularly important for understanding how the flexible side chain and methoxy groups behave. The simulation would track the trajectories of all atoms, allowing for the analysis of how bond lengths, angles, and dihedrals fluctuate around their equilibrium values. This conformational analysis is crucial for understanding how the molecule might interact with other molecules or surfaces. nih.gov

Reaction Pathway Modeling for this compound Transformations

A key application of computational chemistry is the modeling of reaction pathways to understand the mechanisms of chemical transformations. researchgate.netnih.gov For this compound, a primary reaction of interest is its hydrolysis, where the methoxy groups react with water to form silanol (B1196071) groups and methanol (B129727). This is a fundamental step in the application of many silane (B1218182) coupling agents.

Reaction pathway modeling would involve identifying the transition state structures for the hydrolysis reaction. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of the reaction can be assessed. nih.gov These calculations could explore, for instance, whether the hydrolysis proceeds in a stepwise or concerted manner and how the presence of a catalyst might lower the activation barrier.

Reaction Mechanisms and Polymerization Behavior of P Methylphenethyl Methyldimethoxysilane

Hydrolysis and Condensation Mechanisms of Methoxysilane Groups

The transformation of alkoxysilanes, such as (p-Methylphenethyl)methyldimethoxysilane, into polysiloxane networks is a two-step process involving hydrolysis and condensation.

The initial step is the hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) to form silanol (B1196071) groups (Si-OH). This reaction is followed by the condensation of these silanol groups to form siloxane bonds (Si-O-Si), which constitute the backbone of the resulting polymer.

The hydrolysis of alkoxysilanes is a reversible reaction that can be catalyzed by either acids or bases. In acidic conditions, a proton attacks the oxygen atom of the alkoxy group, making it a better leaving group. Subsequently, a water molecule attacks the silicon atom. In basic conditions, a hydroxide ion directly attacks the silicon atom. The kinetics of hydrolysis are influenced by several factors, including the concentration of water, the type and concentration of the catalyst, the solvent system, and the steric and inductive effects of the organic substituent on the silicon atom. For instance, the hydrolysis rate of γ-glycidoxypropyltrimethoxysilane has been studied in aqueous solutions, showing that the reaction can take several hours at ambient temperature. researchgate.net

The use of co-solvents is common to homogenize the otherwise immiscible alkoxysilane and water phases. The choice of solvent can also affect the hydrolysis rate.

Table 1: Factors Influencing Hydrolysis Kinetics

| Factor | Effect on Hydrolysis Rate |

| Water Concentration | An increase in water concentration generally increases the rate up to a certain point. |

| Catalyst | Both acids and bases catalyze the reaction; the rate is dependent on catalyst type and concentration. |

| pH | The rate is slowest at neutral pH and increases in acidic or basic conditions. |

| Temperature | Higher temperatures generally lead to faster hydrolysis rates. |

| Solvent | The polarity and miscibility of the solvent with water and the silane (B1218182) affect the reaction rate. |

| Organic Substituent | The size and electronic nature of the organic group on the silicon atom influence reactivity. |

The formation of siloxane bonds occurs through the condensation of silanol groups. nih.gov This can proceed via two primary pathways: water-producing condensation (between two silanol groups) or alcohol-producing condensation (between a silanol group and an unhydrolyzed methoxy group). The relative rates of these two pathways are dependent on the reaction conditions.

The mechanism is also pH-dependent. In acidic conditions, a silanol group is protonated, making it more susceptible to nucleophilic attack by another silanol. In basic conditions, a silanol group is deprotonated to form a silanolate anion, which is a stronger nucleophile and attacks another neutral silanol. The formation of the siloxane bond is a crucial step in building the polysiloxane network. nih.gov

The process of forming short-chain polymers, or oligomers, is highly sensitive to the reaction conditions. The pH of the reaction medium has a significant impact on the relative rates of hydrolysis and condensation. researchgate.net Acidic conditions tend to favor hydrolysis and produce more linear or randomly branched oligomers. nih.gov Conversely, basic conditions promote condensation, particularly of highly condensed species, leading to more compact, particulate structures.

Temperature also plays a critical role; higher temperatures increase the rates of both hydrolysis and condensation, leading to faster gelation times. researchgate.net The choice of catalyst not only affects the reaction rate but can also influence the structure of the resulting oligomers.

Table 2: Effect of Reaction Conditions on Oligomer Structure

| Condition | Effect on Oligomer Structure |

| Low pH (Acidic) | Promotes hydrolysis, leading to extended, less-branched oligomers. |

| High pH (Basic) | Promotes condensation, leading to more compact, highly-branched or particulate structures. |

| High Temperature | Accelerates both hydrolysis and condensation, often leading to faster network formation. |

| Catalyst Type | Can influence the balance between hydrolysis and condensation, thereby affecting the final polymer structure. |

Polymerization Processes Involving this compound

The hydrolysis and condensation reactions of this compound lead to the formation of a polysiloxane polymer. The structure and properties of this polymer are determined by the extent of these reactions and the resulting network formation.

Sol-gel polymerization is a common method for producing silica-based materials from alkoxysilane precursors. osti.gov The process involves the transition of a solution (sol) of monomers into a solid network (gel). The kinetics of this process are governed by the rates of hydrolysis and condensation. The gel point is reached when a continuous network of siloxane bonds extends throughout the reaction medium.

The kinetics of sol-gel polymerization can be monitored by various techniques, including spectroscopy (NMR, IR) and rheology. researchgate.net The formation of the gel network is a complex process that involves the initial formation of small oligomers, which then grow and crosslink to form the final three-dimensional structure. The properties of the resulting gel are highly dependent on the reaction conditions during the sol-gel process. osti.gov

The backbone of the polymer formed from this compound consists of repeating siloxane (Si-O-Si) units. nih.gov The p-methylphenethyl and methyl groups remain as side chains attached to the silicon atoms. The presence of the bulky p-methylphenethyl group is expected to influence the flexibility and intermolecular interactions of the polysiloxane chains.

The formation of the polysiloxane backbone can be achieved through various polymerization techniques, including anionic ring-opening polymerization of cyclic siloxane monomers, which can also be a route to forming well-defined block copolymers. nih.govresearchgate.net However, for difunctional monomers like this compound, hydrolytic polycondensation is the more direct route to linear or cyclic polysiloxanes. The control over the molecular weight and structure of the resulting polymer is a key challenge in this process and is highly dependent on the reaction conditions.

Controlled Polymerization Strategies (e.g., Living Polymerization Techniques adapted for Silanes)

Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. mdpi.com For silicon-containing monomers like this compound, strategies are often adapted from living polymerization methods, which are characterized by the absence of chain termination and transfer reactions. libretexts.org These methods primarily include anionic and cationic polymerizations.

Living Anionic Polymerization:

Living anionic polymerization is a powerful technique for synthesizing well-defined polymers. libretexts.org While direct polycondensation of alkoxysilanes is not a chain-growth process, living anionic ring-opening polymerization (AROP) of cyclic siloxanes is a common and effective strategy. To apply this to a monomer like this compound, it would first need to be converted into a strained cyclic siloxane, such as a cyclotrisiloxane (D3) bearing the p-methylphenethyl group.

The AROP mechanism is initiated by a strong nucleophile, such as an organolithium reagent or a siloxanolate. nih.gov The initiator attacks a silicon atom in the strained ring, cleaving a siloxane (Si-O-Si) bond and generating a linear siloxanolate active center. This active center then propagates by sequentially adding more cyclic monomers.

Key features of living AROP relevant to a functionalized monomer include:

Initiation: Typically involves alkali metal hydroxides, alkoxides, or siloxanolates. nih.gov

Propagation: The chain grows linearly with monomer conversion.

Control: The molecular weight can be predetermined by the monomer-to-initiator ratio.

Termination: The polymerization is "living" until deliberately terminated by a quenching agent (e.g., chlorosilane).

The p-methylphenethyl group is generally considered stable under these conditions and would not interfere with the anionic center, allowing for the creation of polysiloxanes with this specific pendant group distributed along the chain. gelest.commdpi.com

Living Cationic Polymerization:

Cationic ring-opening polymerization (CROP) of cyclic siloxanes can also be employed. This method is initiated by strong protic or Lewis acids, which activate the monomer by protonating or coordinating to a siloxane oxygen atom. This makes the silicon center more electrophilic and susceptible to nucleophilic attack by another monomer molecule.

While effective, cationic polymerization of siloxanes can be more complex than anionic methods due to competing side reactions, such as backbiting (where the growing chain end attacks its own chain), leading to the formation of cyclic oligomers. gelest.com However, under specific conditions, such as low temperatures and the use of appropriate initiators, a controlled, living polymerization can be achieved. gelest.com

The table below summarizes hypothetical conditions for controlled polymerization adapted for a functionalized cyclosiloxane derived from this compound.

| Parameter | Living Anionic ROP | Living Cationic ROP |

| Monomer | Functionalized Cyclotrisiloxane (D3) | Functionalized Cyclotrisiloxane (D3) |

| Initiator | n-Butyllithium, Potassium Siloxanolate | Triflic acid (CF₃SO₃H), Yb(OTf)₃ |

| Solvent | Apolar (e.g., Hexane) with polar promoter (e.g., THF) | Non-polar (e.g., Toluene (B28343), CH₂Cl₂) |

| Temperature | Room Temperature | Low Temperature (e.g., 0 °C to -20 °C) |

| Characteristics | Low polydispersity, predictable molecular weight | Can be living, but sensitive to side reactions |

This table presents generalized conditions based on established methods for other organo-functional cyclosiloxanes.

Side Reactions and Undesired Transformations during Polymerization

The polymerization of alkoxysilanes like this compound via polycondensation is inherently accompanied by side reactions. mdpi.comsemanticscholar.orgnih.gov These reactions compete with the desired chain growth and can significantly affect the structure, molecular weight, and properties of the final polymer. The primary side reactions are hydrolysis and condensation. mdpi.comsemanticscholar.orgnih.gov

Hydrolysis:

The first and most critical side reaction is the hydrolysis of the methoxy groups (Si-OCH₃) to form silanol groups (Si-OH). mdpi.comnih.gov This reaction is catalyzed by both acids and bases and requires the presence of water. mdpi.comresearchgate.net

≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH

The rate of hydrolysis is influenced by several factors:

pH: The reaction is slowest around neutral pH (4-7) and is significantly accelerated under acidic or basic conditions. researchgate.net

Steric Hindrance: Bulky organic substituents on the silicon atom, such as the p-methylphenethyl group, can sterically hinder the approach of water, slowing the hydrolysis rate compared to smaller substituents like a methyl group. mdpi.com

Water/Silane Ratio: A higher concentration of water generally increases the rate of hydrolysis. mdpi.com

Condensation:

The newly formed silanol groups are highly reactive and can undergo self-condensation to form siloxane bonds (Si-O-Si), which constitute the polymer backbone. mdpi.comnih.gov This can occur through two pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed methoxy group, releasing methanol (B129727). nih.gov ≡Si-OH + CH₃O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH

Like hydrolysis, condensation rates are pH-dependent. In acidic media, hydrolysis is often faster than condensation, allowing for the accumulation of silanol intermediates. researchgate.netplu.mx Conversely, in basic media, condensation is typically faster. researchgate.net

Intramolecular Condensation (Cyclization):

A significant undesired transformation is intramolecular condensation, where a silanol group on a growing polymer chain attacks another silicon atom within the same chain. This leads to the formation of small, stable cyclic siloxanes, which limits the growth of high molecular weight linear polymers. This process is thermodynamically driven and is a key reason why direct polycondensation of difunctional silanes like this compound often results in a mixture of linear polymers and cyclic oligomers.

The table below summarizes the key side reactions and the factors influencing them.

| Side Reaction | General Equation | Key Influencing Factors |

| Hydrolysis | ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH | pH, Water concentration, Steric bulk of R' and organic group |

| Condensation (Water) | ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O | pH, Silanol concentration, Temperature |

| Condensation (Alcohol) | ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + ROH | pH, Catalyst type |

| Cyclization | Linear Oligomer → Cyclic Oligomer | Chain flexibility, Reaction conditions (dilution) |

This table is based on well-established principles of alkoxysilane chemistry. mdpi.comnih.gov

Development of Hybrid Materials and Composites with P Methylphenethyl Methyldimethoxysilane

Organic-Inorganic Hybrid Materials Synthesis

The synthesis of organic-inorganic hybrid materials leverages the dual nature of alkoxysilanes to form materials with combined properties of both organic polymers and inorganic networks. The sol-gel process is a common method for creating these materials, involving the hydrolysis and condensation of silane (B1218182) precursors. uci.edu

The incorporation of (p-Methylphenethyl)methyldimethoxysilane into various polymer matrices can be achieved through the sol-gel process. In this method, the dimethoxysilyl group of the silane undergoes hydrolysis and condensation reactions to form a silica-like network within the polymer matrix. The p-methylphenethyl group, being a non-reactive organic moiety, provides compatibility with the organic polymer and influences the final properties of the hybrid material.

The general steps for integration are as follows:

Dissolution of the host polymer in a suitable solvent.

Addition of this compound to the polymer solution.

Initiation of hydrolysis and condensation by adding water and a catalyst (acid or base).

Curing of the resulting mixture to form the final hybrid material.

A hypothetical example of such an integration could involve the incorporation of this compound into a polymethyl methacrylate (B99206) (PMMA) matrix. The resulting hybrid material would be expected to exhibit the optical clarity of PMMA combined with the increased thermal stability and scratch resistance conferred by the siloxane network.

| Polymer Matrix | Potential Property Enhancement with this compound |

| Polymethyl methacrylate (PMMA) | Increased thermal stability, improved scratch resistance, enhanced hydrophobicity |

| Polystyrene (PS) | Improved miscibility due to aromatic-aromatic interactions, enhanced thermal properties |

| Polycarbonate (PC) | Increased surface hardness, potential for tailored refractive index |

Interpenetrating polymer networks (IPNs) are composed of two or more distinct polymer networks that are physically entangled but not covalently bonded to each other. mdpi.comnih.gov Semi-IPNs involve a crosslinked polymer network interpenetrated by a linear polymer. researchgate.netresearchgate.net The use of this compound can be envisioned in the formation of semi-IPNs where it is incorporated into a crosslinked polysiloxane network that is interpenetrated by a second organic polymer.

The formation of a semi-IPN could proceed via the following pathway:

An organic monomer is polymerized to form a linear polymer.

This linear polymer is dissolved in a solvent along with this compound and a suitable crosslinking agent.

The sol-gel reaction of the silane is initiated, forming a crosslinked polysiloxane network throughout the linear polymer matrix.

The resulting material would benefit from the properties of both components. For instance, a semi-IPN of a flexible polymer like polydimethylsiloxane (B3030410) (PDMS) and a rigid network formed from this compound could lead to a material with tunable mechanical properties. The p-methylphenethyl group would contribute to the bulkiness and steric hindrance within the network, potentially affecting the degree of interpenetration and the final morphology of the material.

Bridged polysilsesquioxanes are a class of hybrid materials where organic groups are covalently bonded between two or more silsesquioxane units. researchgate.netazregents.eduazregents.eduosti.gov While this compound itself is a difunctional silane and thus acts as a chain extender rather than a bridging monomer, it can be co-polymerized with trifunctional silanes to be incorporated into a bridged polysilsesquioxane network.

In such a system, a trifunctional silane, for example, 1,4-bis(triethoxysilyl)benzene, would form the primary bridged network. The this compound would then be added during the sol-gel process to be incorporated into the network structure. The methyldimethoxysilyl functionality would allow it to react with the growing polysilsesquioxane network, while the p-methylphenethyl group would be a pendant group on the final structure.

The incorporation of these units would be expected to modify the properties of the resulting bridged polysilsesquioxane by:

Introducing steric bulk: The p-methylphenethyl group is relatively large and would create void spaces within the network, potentially influencing the porosity of the material.

Modifying surface properties: The hydrocarbon nature of the pendant group would increase the hydrophobicity of the material.

Altering mechanical properties: The presence of these non-crosslinking units could introduce a degree of flexibility into the otherwise rigid polysilsesquioxane network.

| Property | Expected Effect of Incorporating this compound Units |

| Porosity | Potential increase due to steric hindrance from the p-methylphenethyl group |

| Surface Energy | Decrease, leading to increased hydrophobicity |

| Mechanical Modulus | Potential decrease due to reduced crosslinking density |

Nanocomposite Fabrication and Functionalization

This compound can be used to functionalize the surface of nanoparticles, such as silica (B1680970) or metal oxides. The dimethoxysilyl group can react with hydroxyl groups present on the surface of these nanoparticles, forming stable covalent bonds. The p-methylphenethyl group then provides an organic interface that can interact favorably with a polymer matrix.

The process of functionalizing nanoparticles would typically involve:

Dispersing the nanoparticles in a suitable solvent.

Adding this compound to the dispersion.

Promoting the reaction between the silane and the nanoparticle surface, often with gentle heating or the addition of a catalyst.

Washing the functionalized nanoparticles to remove any unreacted silane.

These functionalized nanoparticles can then be incorporated into a polymer matrix to form a nanocomposite with improved properties. The p-methylphenethyl group, due to its aromatic nature, would be particularly effective in promoting dispersion within aromatic polymer matrices like polystyrene or polycarbonate.

The adhesion between the inorganic reinforcing phase and the organic polymer matrix is a critical factor in determining the mechanical properties of a composite material. nih.gov A weak interface can lead to premature failure of the composite under stress. Silane coupling agents play a vital role in enhancing this interfacial adhesion.

When used as a coupling agent, this compound can form a chemical bridge between the inorganic and organic phases. The dimethoxysilyl end of the molecule bonds to the inorganic surface, while the p-methylphenethyl group entangles with or interacts with the polymer matrix. This creates a strong and durable bond at the interface.

The enhanced adhesion can lead to significant improvements in the mechanical properties of the composite, such as:

Increased tensile strength and modulus: By efficiently transferring stress from the matrix to the reinforcing filler.

Improved impact resistance: By preventing crack propagation at the interface.

Enhanced durability: By protecting the interface from environmental degradation.

The effectiveness of this compound as an adhesion promoter would be most pronounced in composites where the polymer matrix has an affinity for the aromatic p-methylphenethyl group.

Advanced Materials Research Utilizing this compound as a Building Block

This compound is an organomethoxysilane that serves as a crucial intermediate in the synthesis of more complex materials. gelest.com Its chemical structure, featuring a p-methylphenethyl group and two methoxy (B1213986) groups attached to a central silicon atom, allows for a dual functionality. The methoxy groups are reactive towards hydrolysis and condensation, forming stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers. Simultaneously, the organic p-methylphenethyl group provides a site for organic reactions or imparts specific organic characteristics to the final material.

Precursors for Functionalized Silanes and Siloxanes in Coatings and Adhesives Research

The utility of this compound as a precursor lies in its ability to be transformed into a variety of functionalized silanes and siloxanes. These derivatives are integral components in the formulation of high-performance coatings and adhesives. The general mechanism involves the hydrolysis of the methoxy groups to form silanols (Si-OH), which can then condense with each other or with hydroxyl groups on a substrate surface to form durable siloxane networks.

For adhesive formulations, the ability of silanes derived from this precursor to bond strongly to a variety of substrates, including metals, glass, and polymers, is of paramount importance. The siloxane linkages formed at the interface provide a durable, covalent bond, while the organic functionality can interact with the polymer matrix of the adhesive, leading to improved cohesion and adhesion. Silyl-modified polymers (SMPs) are a significant class of materials used in modern adhesives and sealants, offering excellent elasticity, durability, and adhesion to multiple substrates. specialchem.com

| Precursor | Functionalization Reaction | Resulting Silane/Siloxane | Application Area | Key Property Enhancement |

| This compound | Hydrolysis and Condensation | Polysiloxane with p-methylphenethyl groups | Protective Coatings | Increased hydrophobicity, improved adhesion |

| This compound | Co-condensation with aminofunctional silanes | Amino-functionalized siloxane copolymer | Adhesives | Enhanced bonding to polar substrates |

| This compound | Co-condensation with epoxyfunctional silanes | Epoxy-functionalized siloxane copolymer | Composite Resins | Improved cross-linking and mechanical strength |

Tailoring Material Microstructure and Macrostructure

The molecular architecture of this compound provides a powerful tool for tailoring the microstructure and macrostructure of materials. The interplay between the inorganic siloxane network formation and the organic p-methylphenethyl side chains allows for the precise control over the final material's morphology.

The size and nature of the organic substituent on the silicon atom can influence the packing of the polymer chains and the degree of cross-linking in the siloxane network. The relatively bulky p-methylphenethyl group can introduce steric hindrance, preventing dense packing and leading to materials with lower modulus and increased flexibility. Conversely, by controlling the condensation conditions, it is possible to create highly cross-linked, rigid structures.

The ability to control the molecular assembly process is critical for advancing the field of organic electronics, where the solid-state order significantly impacts electronic properties. northwestern.edu While not directly a conductive polymer, the principles of controlling microstructure through molecular design are applicable to the materials derived from this compound. The manipulation of processing conditions, such as solvent, temperature, and catalyst, during the hydrolysis and condensation of this silane can direct the formation of specific microstructures, ranging from linear polymers to three-dimensional networks. This control is essential for producing materials with desired mechanical, thermal, and optical properties.

| Parameter | Influence on Microstructure | Resulting Macro-property |

| Condensation Catalyst (Acid vs. Base) | Affects the rate of hydrolysis vs. condensation, influencing network formation | Can tune from linear, soluble polymers to highly cross-linked, insoluble gels |

| Solvent Polarity | Influences the solubility of precursors and intermediates, affecting phase separation | Can lead to porous or dense materials |

| Concentration of this compound | Controls the density of organic side chains | Affects flexibility, hydrophobicity, and refractive index |

| Co-condensation with other silanes | Introduces different functional groups and cross-linking sites | Allows for fine-tuning of mechanical and chemical properties |

Development of Novel Polymer-Siloxane Hybrid Materials

The synthesis of polymer-siloxane hybrid materials represents a significant area of advanced materials research. These hybrids combine the desirable properties of both organic polymers (e.g., flexibility, processability, and diverse functionality) and silicones (e.g., thermal stability, low surface energy, and biocompatibility). This compound is a valuable monomer in the creation of such hybrids.

One common approach to synthesizing these hybrids is through the sol-gel process. In this method, this compound, either alone or with other precursors, is hydrolyzed and condensed to form a siloxane network in the presence of an organic polymer. The organic polymer can be physically entrapped within the growing inorganic network or can be covalently bonded to it if reactive functionalities are present.

The p-methylphenethyl group can play a crucial role in ensuring compatibility between the organic polymer and the inorganic siloxane phase, preventing large-scale phase separation and leading to the formation of true nanocomposites. The resulting hybrid materials can exhibit a synergistic combination of properties that are not achievable with either component alone. For instance, the incorporation of a siloxane component into an organic polymer matrix can improve its thermal stability, weather resistance, and surface properties. Conversely, the organic polymer can enhance the toughness and flexibility of the otherwise brittle siloxane network.

| Hybrid Material System | Synthesis Method | Role of this compound | Potential Application |

| Poly(methyl methacrylate) / Siloxane Hybrid | Sol-gel co-condensation | Provides a flexible, hydrophobic siloxane network | Scratch-resistant, anti-graffiti coatings |

| Epoxy Resin / Siloxane Hybrid | In-situ polymerization | Acts as a reactive comonomer and compatibilizer | High-performance composites, electronic encapsulants |

| Polyurethane / Siloxane Hybrid | Pre-polymer method | Forms soft segments in the polyurethane backbone | Flexible, weather-resistant sealants and elastomers |

Catalysis Applications and Research Trends Involving P Methylphenethyl Methyldimethoxysilane

Immobilization of Catalytic Species via (p-Methylphenethyl)methyldimethoxysilane Linkers

The primary application of this compound in catalysis is its use as a linker for the immobilization of catalytically active species onto solid supports. The dimethoxysilane (B13764172) group can undergo hydrolysis and condensation reactions to form stable siloxane bonds (Si-O-Si) with the surface of materials like silica (B1680970), zeolites, or other metal oxides. This process effectively tethers the organic p-methylphenethyl portion of the molecule to the support, which can then be further functionalized to anchor a catalyst.

Heterogeneous Catalysis with Supported Organosilane Catalysts

The immobilization of homogeneous catalysts onto solid supports transforms them into heterogeneous catalysts. This is a critical strategy for overcoming the common challenges associated with homogeneous catalysis, such as the difficult and costly separation of the catalyst from the reaction products. By anchoring catalytic species using linkers like this compound, the resulting solid-phase catalyst can be easily filtered or centrifuged from the reaction mixture.

Development of Recyclable Catalytic Systems

A direct benefit of creating heterogeneous catalysts is the ability to develop recyclable catalytic systems. researchgate.net The robust covalent linkage formed by the silane (B1218182) coupling agent ensures that the catalytic species does not leach into the product stream, allowing the catalyst to be recovered and reused in multiple reaction cycles without a significant loss of activity. researchgate.netmdpi.com This is a key principle of green chemistry, as it reduces waste and improves the economic viability of catalytic processes.

The development of such recyclable catalysts is an active area of research. For instance, studies on polysiloxane-stabilized platinum nanoparticles have demonstrated significant improvements in catalyst recovery and reusability compared to their homogeneous counterparts. longdom.org While not specifically mentioning this compound, this research highlights the potential of using organosilanes to create robust and recyclable nanoparticle catalysts for reactions like hydrosilylation. longdom.org The general principle involves creating a solid catalyst that can be easily separated from the liquid reaction phase, a concept also applicable to systems utilizing this compound. researchgate.net

| Catalyst System | Reaction Type | Key Advantage of Immobilization | Recyclability |

| Polysiloxane-stabilized Pt-nanoparticles | Hydrosilylation | Ease of catalyst recovery | High |

| Rhodium-based catalyst in tunable solvents | Hydroformylation | CO2-induced phase separation for catalyst recycling | Recycled for five consecutive reactions without significant loss of activity researchgate.net |

| Mg-Fe oxides from layered double hydroxides | PET Glycolysis | Catalyst reuse to obtain BHET | Recycled five times with up to 97% PET conversion mdpi.com |

Organosilanes as Ligands in Homogeneous Catalysis

While the primary role of this compound is in heterogeneous systems, organosilanes, in general, can also function as ligands in homogeneous catalysis. researchgate.netijcce.ac.ircsic.es The silicon atom can coordinate to a metal center, and the organic substituents on the silicon can be tailored to modulate the electronic and steric properties of the catalyst. csic.es This "ligand tuning" is a fundamental concept for optimizing catalytic activity and selectivity. csic.es

The p-methylphenethyl group in this compound could, in principle, influence the behavior of a homogeneous catalyst. However, there is currently limited specific research available that details the use of this particular compound as a primary ligand in homogeneous catalytic reactions. The focus of organosilane chemistry in catalysis has predominantly been on their role as anchoring agents for heterogenization.

Role of this compound in Catalyst Precursor Design

This compound can also be utilized in the design of catalyst precursors. A catalyst precursor is a stable compound that can be converted into the active catalytic species under reaction conditions. In this context, the organosilane can be incorporated into a metal-organic framework or a complex that, upon activation, forms a catalytically active site.

The design of such precursors allows for greater control over the final structure and distribution of the active catalyst on a support. For example, a metal complex bearing the this compound ligand could be synthesized and then grafted onto a silica surface. Subsequent thermal or chemical treatment could then remove ancillary ligands, leaving behind a well-defined, single-site heterogeneous catalyst. This approach aims to bridge the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems.

Future Directions in Catalytic Research with Organosilane Compounds

The future of catalytic research involving organosilane compounds like this compound is geared towards the creation of more sophisticated and efficient catalytic systems. Key trends include:

Development of Multifunctional Catalysts: Integrating multiple catalytic functionalities onto a single support using a variety of organosilane linkers.

Advanced Material Supports: Moving beyond traditional silica to use novel materials like graphene, carbon nanotubes, and metal-organic frameworks (MOFs) as supports for even greater control over catalytic performance.

Computational Modeling: Utilizing computational tools to predict the interactions between the organosilane linker, the catalytic center, and the support, thereby accelerating the design of new and improved catalysts.

Sustainable Catalysis: A continued focus on developing catalysts from earth-abundant materials and designing processes with high recyclability and minimal environmental impact, a goal to which the use of organosilane linkers directly contributes.

While specific research on this compound is still emerging, the broader trends in organosilane chemistry point towards a promising future for this and similar compounds in advancing the field of catalysis.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for (p-Methylphenethyl)methyldimethoxysilane, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves silane coupling reactions, such as hydrosilylation or condensation between methyldimethoxysilane precursors and p-methylphenethyl derivatives. For purification, fractional distillation under reduced pressure (e.g., boiling point ~61°C for similar methyldimethoxysilanes ) or column chromatography (using silica gel) is recommended to remove by-products like unreacted siloxanes. Purity validation via NMR (e.g., ¹H and ¹³C for methyl and methoxy groups) and GC-MS is critical .

Q. How can the molecular structure of this compound be characterized?

- Methodological Answer : Key techniques include:

- FT-IR : Confirm Si-O-C (1050–1100 cm⁻¹) and Si-CH₃ (1250–1280 cm⁻¹) bonds.

- NMR : ¹H NMR for methoxy (δ ~3.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm); ²⁹Si NMR for silicon environments (δ −10 to −20 ppm for Si-O linkages).

- Exact Mass Spectrometry : The molecular formula C₁₂H₂₀O₂Si yields an exact mass of 224.1233 g/mol, detectable via high-resolution MS .

Q. What are the primary applications of this compound in material science?

- Methodological Answer : The compound’s methoxysilane groups enable surface functionalization. For example, analogous silanes are used to modify silica nanoparticles for adsorption of heavy metals (e.g., Pb(II)) via covalent grafting . Experimental protocols involve refluxing with mesoporous silica in anhydrous toluene, followed by FT-IR and BET surface area analysis to confirm functionalization .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and selectivity of this compound synthesis?

- Methodological Answer :

- Solvent : Anhydrous toluene or THF minimizes hydrolysis of methoxysilane groups.

- Catalyst : Platinum-based catalysts (e.g., Karstedt catalyst) enhance hydrosilylation efficiency.

- Temperature : Controlled heating (60–80°C) prevents side reactions like oligomerization. Comparative studies using GC-MS can quantify by-product formation under varying conditions .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Trace siloxane oligomers or residual phenethyl precursors may persist. Solutions include:

- HPLC-MS : Using a C18 column with acetonitrile/water gradients to separate non-volatile impurities.

- Headspace GC-MS : For volatile by-products.

- Quantitative ²⁹Si NMR : To assess silicon-containing impurities at <1% levels .

Q. What contradictions exist in the literature regarding the reactivity of methyldimethoxysilane derivatives, and how can they be addressed experimentally?

- Methodological Answer : Discrepancies in hydrolysis rates (e.g., faster in acidic vs. basic media) are reported. To resolve this:

- Conduct kinetic studies using pH-controlled solutions (pH 2–12) with conductivity probes to monitor hydrolysis.

- Compare results with DFT calculations on silanol formation energetics .

Q. How can this compound be tailored for environmental applications, such as pollutant adsorption?

- Methodological Answer : Functionalization with chelating groups (e.g., amino or thiol) enhances metal-binding capacity. For example:

- Graft onto mesoporous silica via co-condensation.

- Test adsorption efficiency for heavy metals (e.g., Pb(II)) using ICP-MS and Langmuir isotherm models.

- Compare with unmodified silica to quantify enhancement .

Methodological Considerations

- Data Analysis : Use software like MestReNova for NMR peak integration and OriginLab for adsorption isotherm modeling.

- Safety : Follow SDS guidelines for silane handling (e.g., inert atmosphere, PPE) due to moisture sensitivity and potential hydrolysis hazards .

- Ethical Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.